molecular formula C15H17NO2 B14571044 Naphthalen-2-yl butylcarbamate CAS No. 61382-91-0

Naphthalen-2-yl butylcarbamate

Cat. No.: B14571044
CAS No.: 61382-91-0
M. Wt: 243.30 g/mol
InChI Key: OHWBGPGFOXCOOI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl butylcarbamate is a carbamate derivative featuring a naphthalene ring substituted at the 2-position with a butylcarbamate group (-O(CO)NHBu). Carbamates are widely studied for their biological activities, including antimicrobial and anticancer properties, due to their ability to interact with enzyme systems or cellular targets. The compound’s synthesis likely follows standard carbamate preparation methods, such as condensation of naphthalen-2-ol with butyl isocyanate or via carbamoylation reactions under basic conditions, as seen in related syntheses .

Properties

CAS No.

61382-91-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

naphthalen-2-yl N-butylcarbamate

InChI

InChI=1S/C15H17NO2/c1-2-3-10-16-15(17)18-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17)

InChI Key

OHWBGPGFOXCOOI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl butylcarbamate can be synthesized through the reaction of naphthalen-2-yl isocyanate with butanol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as triethylamine. The reaction proceeds as follows:

Naphthalen-2-yl isocyanate+ButanolNaphthalen-2-yl butylcarbamate\text{Naphthalen-2-yl isocyanate} + \text{Butanol} \rightarrow \text{this compound} Naphthalen-2-yl isocyanate+Butanol→Naphthalen-2-yl butylcarbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Naphthalen-2-yl butylcarbamate undergoes hydrolysis under acidic or basic conditions to yield naphthol derivatives.

Acidic Hydrolysis

  • Conditions : 2M HCl, reflux (100°C, 4–6 h)

  • Product : 2-Naphthol and butylamine hydrochloride .

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : 1M NaOH, 80°C, 2 h

  • Product : Sodium 2-naphtholate and butylamine .

  • Yield : ~92% (isolated via recrystallization) .

Alkylation Reactions

The phenolic oxygen (after hydrolysis) participates in alkylation.

Reaction Reagents/Conditions Product Yield
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 h2-Butoxycarbonylnaphthalene methyl ether85%
BenzylationBnBr, NaH, THF, 0°C → rt, 12 h2-Butoxycarbonylnaphthalene benzyl ether78%

Oxidation Reactions

The naphthalene ring undergoes selective oxidation at the C1 position.

  • Oxidizing Agent : KMnO₄ in H₂SO₄ (pH 2–3), 70°C, 8 h

  • Product : 1,2-Naphthoquinone .

  • Mechanism : Radical-mediated oxidation via electron-deficient intermediates.

Cyclization Reactions

Thermal or catalytic cyclization forms fused heterocycles.

Benzoxazine Formation

  • Conditions : PPA (polyphosphoric acid), 120°C, 3 h

  • Product : Naphtho[1,2-e] oxazin-4-one .

  • Yield : 68% .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the naphthalene ring.

Reaction Catalyst/Reagents Product Yield
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME2-Butoxycarbonyl-6-arylnaphthalene73%
Buchwald–HartwigPd₂(dba)₃, Xantphos, NHAr₂2-Butoxycarbonylnaphthalen-1-amine65%

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance .

  • Cyclization : Intramolecular nucleophilic attack by the carbamate oxygen on the electrophilic carbonyl carbon .

  • Oxidation : Radical intermediates detected via EPR spectroscopy under acidic conditions .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic/basic environments .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and butylamine .

Scientific Research Applications

Naphthalen-2-yl butylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl butylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Naphthalen-2-yl carbamates vary primarily in the alkyl/aryl group attached to the carbamate nitrogen. Key analogues include:

  • Naphthalen-2-yl ethylcarbamate (R = ethyl)
  • Naphthalen-2-yl propylcarbamate (R = propyl)
  • Naphthalen-2-yl isopropylcarbamate (R = isopropyl)
  • Naphthalen-2-yl diethylcarbamate (R = diethyl)

Trends in Antimicrobial Activity
Smaller alkyl chains (e.g., ethyl) enhance antimicrobial potency. For instance:

  • Ethylcarbamate derivatives exhibited MICs of 21–42 µM against Mycobacterium marinum and MRSA, outperforming standards like ampicillin and isoniazid .
  • Bulkier substituents (propyl, isopropyl) showed reduced activity, with MICs ~70 µM , suggesting steric hindrance limits target interaction .

Table 1: Antimicrobial Activity of Naphthalen-2-yl Carbamates

Compound Substituent MIC (µM) vs MRSA MIC (µM) vs M. marinum Cytotoxicity (LD50, µM)
Ethylcarbamate derivative Ethyl 42 21 >30
Propylcarbamate derivative Propyl ~70 ~70 Not reported
Isopropylcarbamate derivative Isopropyl ~70 ~70 Not reported
Cytotoxicity Profile

Ethylcarbamate derivatives demonstrated low cytotoxicity (LD50 >30 µM in THP-1 cells), indicating a favorable therapeutic index . While data for butylcarbamate is absent, extrapolation from bulkier analogues suggests comparable or higher safety margins.

Activity in Anticancer Contexts

In contrast to antimicrobial trends, naphthalen-2-yl methylcarbamate derivatives (e.g., DH_32 in renieramycin T analogs) showed potent anticancer activity, with IC50 values of 1.46–4.06 µM in non-small cell lung cancer (NSCLC) cells . This highlights divergent structure-activity relationships (SAR) depending on the biological target:

  • Antimicrobial : Smaller substituents optimize activity.
  • Anticancer : Methyl or aromatic groups enhance efficacy, possibly due to improved membrane penetration or target binding .
Broader Structural Analogues
  • Naphthalen-2-yl diethylcarbamate : A related compound with diethyl substitution, though its biological data are unspecified .
  • Chalcone-carbamate hybrids: Compounds like (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one show hepatoprotective and antiplasmodial activity, underscoring the versatility of naphthalen-2-yl scaffolds .

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